NMR Identity and Purity Benchmark
The target compound exhibits a distinct ¹H NMR fingerprint at 400 MHz in CDCl₃: δ 7.46–7.53 (m, 1H), 6.92–6.99 (m, 1H), 6.63–6.70 (m, 1H), 5.26 (s, 2H, OCH₂O), 3.55 (s, 3H, OCH₃) . Critically, the singlet at δ 5.26 ppm integrating for 2 protons confirms the intact MOM acetal, which distinguishes this compound from the non-MOM analog 1-bromo-4-fluoro-2-methoxybenzene (CAS 450-88-4), where the methoxy singlet appears at δ ~3.82 ppm as a 3H singlet with no corresponding OCH₂O signal [1]. This clear spectroscopic differentiation enables unambiguous identity verification upon receipt, a critical parameter for procurement quality assurance where isobaric or regioisomeric impurities (e.g., 1-bromo-2-fluoro-3-(methoxymethoxy)benzene, CAS 126412-18-8) could otherwise confound downstream reactions .
| Evidence Dimension | ¹H NMR chemical shift signature (CDCl₃, 400 MHz) |
|---|---|
| Target Compound Data | δ 5.26 (s, 2H, OCH₂O); δ 3.55 (s, 3H, OCH₃); aromatic protons: δ 6.63–7.53 |
| Comparator Or Baseline | 1-Bromo-4-fluoro-2-methoxybenzene (CAS 450-88-4): δ 3.82 (s, 3H, OCH₃); no OCH₂O signal [1] |
| Quantified Difference | Presence vs. absence of diagnostic OCH₂O singlet at δ 5.26 (2H); methoxy chemical shift difference of ~0.27 ppm |
| Conditions | Bruker 400 MHz spectrometer, CDCl₃ solvent, TMS internal standard |
Why This Matters
The distinct MOM OCH₂O resonance serves as a definitive identity and purity check, enabling procurement QC to reject mislabeled or isomerically contaminated batches before committing valuable synthetic resources.
- [1] Ethers-Building-Blocks, 'Share a compound: 450-88-4, ¹H NMR (400 MHz, DMSO-d₆) δ 3.82', 2021. Available at: https://www.ethers-buliding-blocks.com/share-compound-450-88-4/ View Source
